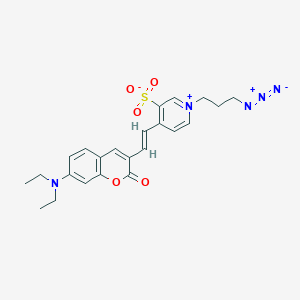
Azide MegaStokes dye 673
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide MegaStokes dye 673 is a multifunctional dye known for its large Stokes shift, making it highly valuable in various scientific applications. This dye is particularly useful in fluorescence resonance electron transfer (FRET) applications due to its ability to avoid interference with the spectral bands of the second fluorophore . It is also employed in bioorthogonal labeling reactions, which are essential for studying biological processes without disrupting native biochemical pathways .
Preparation Methods
The synthesis of Azide MegaStokes dye 673 involves a copper-catalyzed click reaction, specifically a 1,3-dipolar cycloaddition between an azide and an alkyne . The general synthetic route includes the following steps:
Preparation of the azide precursor: This involves the synthesis of 1-(3-azidopropyl)-4-[2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl]-3-sulfo-pyridinium inner salt.
Click reaction: The azide precursor undergoes a copper-catalyzed click reaction with an alkyne derivative to form the final dye product.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Azide MegaStokes dye 673 primarily undergoes the following types of reactions:
Click reactions: The dye participates in copper-catalyzed 1,3-dipolar cycloaddition reactions with terminal alkyne groups, forming stable azido-alkyne bonds.
Bioorthogonal labeling: It reacts with azido sugars for click-labeling of surface glycoproteins.
Common reagents and conditions used in these reactions include copper catalysts and terminal alkyne groups. The major products formed from these reactions are stable azido-alkyne bonds, which are crucial for various labeling and imaging applications .
Scientific Research Applications
Azide MegaStokes dye 673 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Azide MegaStokes dye 673 involves its ability to form stable azido-alkyne bonds through click reactions. This property allows it to label and track biomolecules without interfering with their native functions . The dye’s large Stokes shift enables efficient energy transfer in FRET applications, making it a valuable tool for studying molecular interactions and pathways .
Comparison with Similar Compounds
Azide MegaStokes dye 673 is unique due to its large Stokes shift and ability to participate in bioorthogonal labeling reactions. Similar compounds include:
Cy5-azide: Another dye used in click chemistry with a smaller Stokes shift.
Fluorescein azide: A commonly used fluorescent dye with different spectral properties.
Cy3-azide: Similar to Cy5-azide but with different excitation and emission wavelengths.
This compound stands out due to its exceptional performance in FRET applications and its versatility in various scientific fields .
Properties
Molecular Formula |
C23H25N5O5S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-(3-azidopropyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C23H25N5O5S/c1-3-28(4-2)20-9-8-18-14-19(23(29)33-21(18)15-20)7-6-17-10-13-27(12-5-11-25-26-24)16-22(17)34(30,31)32/h6-10,13-16H,3-5,11-12H2,1-2H3 |
InChI Key |
TXEOOODTMSSAJD-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


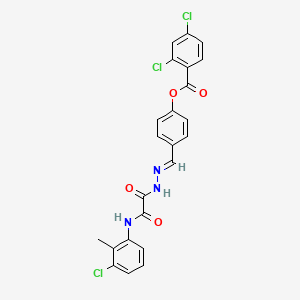
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
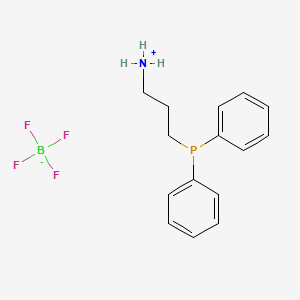

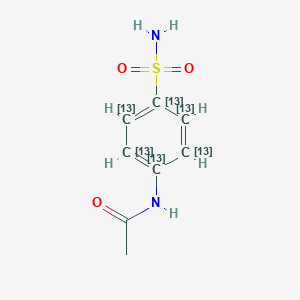
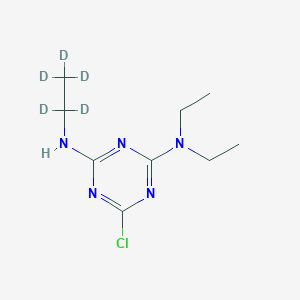

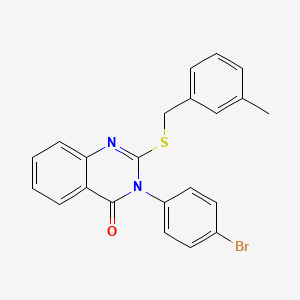
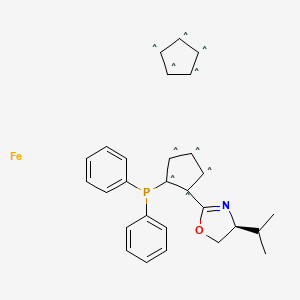
![[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid](/img/structure/B12056489.png)
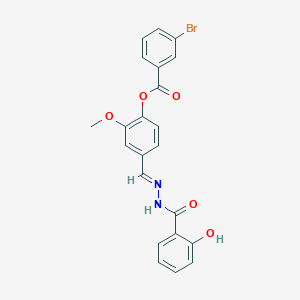

![Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate](/img/structure/B12056503.png)

